2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine
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Overview
Description
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Condensation Reaction: The final step involves the condensation of the brominated benzoxazole with a chlorophenyl-substituted prop-2-en-1-ylidene derivative under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenyl)-1,3-benzoxazole
- N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine
Uniqueness
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine is unique due to the presence of both bromophenyl and chlorophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
5480-51-3 |
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Molecular Formula |
C22H14BrClN2O |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
(E)-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-(4-chlorophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H14BrClN2O/c23-19-6-2-1-5-18(19)22-26-20-14-17(11-12-21(20)27-22)25-13-3-4-15-7-9-16(24)10-8-15/h1-14H/b4-3+,25-13? |
InChI Key |
QLFZTTVZCORTTE-HELKRTJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=C(C=C4)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
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